2-Azetidinecarboxamide, N-hydroxy-1-(3-propylbenzoyl)-, (2R)-
Description
The compound 2-Azetidinecarboxamide, N-hydroxy-1-(3-propylbenzoyl)-, (2R)- is a stereospecific azetidine derivative featuring a hydroxamic acid group (N-hydroxycarboxamide) and a 3-propylbenzoyl substituent. Azetidines are four-membered nitrogen-containing heterocycles with significant conformational strain, which often enhances their reactivity and binding affinity in medicinal chemistry contexts. The (2R)-configuration indicates stereochemical specificity, which may critically influence its biological activity or synthetic utility.
Structural highlights include:
- Azetidine ring: A strained four-membered ring system.
- 3-Propylbenzoyl group: A hydrophobic aromatic substituent that may enhance lipophilicity or target-specific interactions.
- N-Hydroxycarboxamide: A functional group capable of hydrogen bonding and metal coordination.
This compound’s synthesis likely involves coupling of a 3-propylbenzoyl chloride with a suitably protected (2R)-azetidinecarboxamide precursor, followed by hydroxylation or deprotection steps.
Properties
CAS No. |
647855-25-2 |
|---|---|
Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(2R)-N-hydroxy-1-(3-propylbenzoyl)azetidine-2-carboxamide |
InChI |
InChI=1S/C14H18N2O3/c1-2-4-10-5-3-6-11(9-10)14(18)16-8-7-12(16)13(17)15-19/h3,5-6,9,12,19H,2,4,7-8H2,1H3,(H,15,17)/t12-/m1/s1 |
InChI Key |
BAFDPOHMLGHMSQ-GFCCVEGCSA-N |
Isomeric SMILES |
CCCC1=CC(=CC=C1)C(=O)N2CC[C@@H]2C(=O)NO |
Canonical SMILES |
CCCC1=CC(=CC=C1)C(=O)N2CCC2C(=O)NO |
Origin of Product |
United States |
Biological Activity
2-Azetidinecarboxamide, N-hydroxy-1-(3-propylbenzoyl)-, (2R)- is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases. This article will explore the biological activity of this compound, focusing on its inhibitory effects on key enzymes related to Alzheimer's disease, as well as its synthesis and potential therapeutic applications.
- Molecular Formula : C16H22N2O5
- CAS Number : 647854-56-6
Structure
The compound features an azetidine ring and a hydroxy group attached to a propylbenzoyl moiety. This unique structure contributes to its biological activity.
Enzyme Inhibition
Recent studies have highlighted the compound's role as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are crucial in the pathophysiology of Alzheimer's disease.
AChE Inhibition
AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function.
- IC50 Values :
BACE1 Inhibition
BACE1 is involved in the production of amyloid-beta peptides, which aggregate to form plaques in Alzheimer's disease.
- IC50 Values :
Molecular modeling studies suggest that the mechanism of inhibition involves increasing the stiffness and reducing the flexibility of AChE, thereby impairing its function. The hydrogen bonding patterns observed indicate a unique interaction profile compared to other known inhibitors .
Study on Benzamide Derivatives
In a study focused on synthesizing new benzamide derivatives, several compounds were evaluated for their AChE and BACE1 inhibitory activities. Among these, 2-Azetidinecarboxamide derivatives showed promising results, particularly in enhancing cognitive function through dual inhibition .
Clinical Relevance
The potential therapeutic implications of these findings suggest that compounds like 2-Azetidinecarboxamide could play a role in developing treatments for Alzheimer's disease by targeting both AChE and BACE1.
Data Summary
| Compound Name | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| 2-Azetidinecarboxamide, N-hydroxy-1-(3-propylbenzoyl)-,(2R)- | 0.056 | 9.01 |
| Donepezil | 0.046 | N/A |
| Quercetin | N/A | 4.89 |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be inferred with structurally or functionally related compounds from the literature:
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Benzamide derivative with a hydroxylated tertiary alcohol substituent.
- Key Differences: Lacks the strained azetidine ring, reducing conformational rigidity. Hydrophobic 3-methylbenzoyl group vs. the 3-propylbenzoyl group in the target compound.
- Functional Utility : Primarily used in metal-catalyzed C–H bond functionalization due to its directing group .
Thiazolo-Pyrimidine Derivatives ()
- Example : (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile (11a,b)
- Structure : Fused thiazolo-pyrimidine systems with nitrile and carbonyl groups.
- Key Differences: Larger, planar heterocyclic systems compared to the compact azetidine ring. Nitrile and carbonyl functionalities dominate reactivity, unlike the hydroxamic acid group. No stereochemical specificity reported in these derivatives .
Quinazoline Derivatives ()
- Example : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
- Structure : Fused quinazoline-pyrimidine system with nitrile and ketone groups.
- Key Differences: Extended aromatic systems with multiple hydrogen-bonding sites. Higher molecular weight and lower solubility compared to azetidinecarboxamides. No evidence of hydroxamate-mediated metal binding .
Limitations of Current Evidence
The provided materials lack direct data on 2-Azetidinecarboxamide, N-hydroxy-1-(3-propylbenzoyl)-, (2R)- , necessitating extrapolation from structurally analogous compounds. Key gaps include:
- No synthetic protocols or spectroscopic data for the target compound.
- Absence of comparative studies on azetidinecarboxamides vs. benzamides or thiazolo-pyrimidines.
- Limited information on stereochemical impacts on reactivity or bioactivity.
Recommendations for Further Research
Synthesize and characterize 2-Azetidinecarboxamide, N-hydroxy-1-(3-propylbenzoyl)-, (2R)- using advanced techniques (e.g., X-ray crystallography, 2D NMR).
Conduct comparative studies with hydroxamate-containing analogs (e.g., suberoylanilide hydroxamic acid) to evaluate metal-binding efficiency.
Explore biological activity in enzyme inhibition assays (e.g., HDACs) or catalytic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
